An In-depth Technical Guide to 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid: Synthesis, Properties, and Applications
Foreword: The Strategic Importance of Hybrid Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The strategic combination of distinct structural motifs into a single molecular entity has emerged as a powerful strategy for modulating bioactivity, improving pharmacokinetic properties, and overcoming drug resistance. This guide focuses on one such hybrid molecule, 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid , a compound that embodies the synergistic potential of integrating a strained ring system with a versatile heterocyclic core.
The pyrrolidone ring, a five-membered lactam, is a privileged scaffold found in numerous natural products and FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its stereochemically rich, three-dimensional structure.[1] The cyclopropyl group, on the other hand, is increasingly utilized as a "bioisostere" for phenyl rings or gem-dimethyl groups, offering a unique combination of rigidity, metabolic stability, and lipophilicity that can profoundly influence a molecule's interaction with biological targets.[2][3]
This technical guide provides a comprehensive overview of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its synthesis, explore its physicochemical and spectroscopic properties, and discuss its potential applications, grounded in the established principles of medicinal chemistry.
Part 1: Synthesis and Mechanistic Rationale
The synthesis of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid can be efficiently achieved through a well-established and robust reaction sequence involving a Michael addition followed by an intramolecular cyclization/dehydration. This approach is favored for its operational simplicity and the ready availability of the starting materials.
Proposed Synthetic Pathway
The most logical and field-proven approach commences with itaconic acid and cyclopropylamine. The reaction proceeds in two key steps:
-
Aza-Michael Addition: Cyclopropylamine, acting as a nucleophile, attacks one of the activated double bonds of itaconic acid. This conjugate addition is regioselective, with the amine preferentially adding to the β-position relative to one of the carboxylic acid groups.
-
Intramolecular Amidation (Cyclization): The newly formed secondary amine then undergoes an intramolecular condensation with the distal carboxylic acid group upon heating, forming the stable five-membered lactam ring and eliminating a molecule of water.
This one-pot synthesis is highly efficient, driven by the thermodynamic stability of the resulting pyrrolidone ring.
Figure 1: Proposed one-pot synthesis workflow for 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
Itaconic acid (1.0 eq)
-
Cyclopropylamine (1.1 eq)
-
Water (as solvent)
-
Concentrated Hydrochloric Acid (for acidification)
-
5% Sodium Hydroxide solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
-
Reaction vessel with reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add itaconic acid (e.g., 6.5 g, 50 mmol) and water (e.g., 16 mL). This aqueous medium is both environmentally benign and facilitates the initial dissolution and subsequent reaction steps.[4]
-
Addition of Amine: While stirring, add cyclopropylamine (e.g., 3.14 g, 55 mmol) to the solution. The slight molar excess of the amine ensures the complete consumption of the limiting reagent, itaconic acid.
-
Reflux and Cyclization: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 12 hours. The elevated temperature provides the necessary activation energy for the intramolecular amidation and subsequent dehydration to form the lactam ring.[4][5]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. A precipitate of the crude product should form.
-
Filter the solid precipitate and wash thoroughly with cold water to remove any unreacted starting materials.
-
For enhanced purity, the crude product can be dissolved in a 5% sodium hydroxide solution. This step selectively deprotonates the carboxylic acid, rendering it soluble in the aqueous base.
-
Filter the basic solution to remove any non-acidic impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3. This will re-protonate the carboxylate, causing the purified product to precipitate out of the solution.
-
Filter the purified solid, wash with a minimal amount of cold water, and dry under vacuum to yield 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid as a solid.
-
Part 2: Physicochemical and Spectroscopic Profile
The structural attributes of 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid give rise to a distinct set of physical and spectroscopic properties.
Physicochemical Properties
The following table summarizes the key computed and experimentally observed properties of the title compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₃ | [6][7] |
| Molecular Weight | 169.18 g/mol | [8] |
| Monoisotopic Mass | 169.0739 Da | [7] |
| Appearance | White to off-white solid (predicted) | - |
| Boiling Point (Predicted) | 404.7 ± 38.0 °C | |
| Density (Predicted) | 1.353 ± 0.06 g/cm³ | [9] |
| pKa (Predicted) | 4.49 ± 0.20 | [9] |
| XlogP (Predicted) | -0.5 | [7] |
| Solubility | Soluble in water and polar organic solvents. | - |
Spectroscopic Data Interpretation
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.
A. ¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆)
-
δ ~12.5 ppm (s, 1H): This downfield singlet corresponds to the acidic proton of the carboxylic acid (COOH). Its broadness can vary depending on concentration and solvent.[10]
-
δ ~3.8-4.0 ppm (m, 2H): These signals are attributed to the diastereotopic protons of the N-CH₂ group of the pyrrolidone ring.
-
δ ~3.2-3.4 ppm (m, 1H): This multiplet corresponds to the proton at the C3 position (CH-COOH).
-
δ ~2.5-2.7 ppm (m, 2H): These signals represent the diastereotopic protons of the C4-CH₂ group adjacent to the carbonyl.
-
δ ~2.2-2.4 ppm (m, 1H): This multiplet is assigned to the CH proton of the cyclopropyl group attached to the nitrogen.
-
δ ~0.4-0.8 ppm (m, 4H): These upfield multiplets correspond to the four protons of the two CH₂ groups in the cyclopropyl ring.
B. ¹³C NMR Spectroscopy (Predicted, 101 MHz, DMSO-d₆)
-
δ ~174-175 ppm: Carbonyl carbon of the carboxylic acid (COOH).[11]
-
δ ~172-173 ppm: Carbonyl carbon of the lactam (C=O).[10]
-
δ ~50-52 ppm: Methylene carbon of the pyrrolidone ring attached to nitrogen (N-CH₂).
-
δ ~35-37 ppm: Methine carbon at the C3 position (CH-COOH).
-
δ ~33-35 ppm: Methylene carbon at the C4 position (CH₂-C=O).
-
δ ~25-28 ppm: Methine carbon of the cyclopropyl group (N-CH).
-
δ ~5-8 ppm: Methylene carbons of the cyclopropyl ring (CH₂).
C. Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
-
3300-2500 cm⁻¹ (broad): A very broad and characteristic band for the O-H stretch of the hydrogen-bonded carboxylic acid dimer.[11][12]
-
~1740-1760 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid carbonyl group.[12][13]
-
~1680-1700 cm⁻¹ (strong, sharp): C=O stretch of the five-membered lactam ring. The ring strain slightly increases the frequency compared to a linear amide.
-
~1320-1210 cm⁻¹ (medium): C-O stretch of the carboxylic acid.[12]
D. Mass Spectrometry (MS-ESI)
-
[M+H]⁺: Expected at m/z 170.08118.[7]
-
[M-H]⁻: Expected at m/z 168.06662.[7]
-
Fragmentation: Key fragmentation patterns would likely involve the loss of CO₂ (44 Da) from the carboxylic acid, and cleavage of the cyclopropyl ring.
Part 3: Significance and Applications in Drug Development
The unique combination of the cyclopropyl group and the 5-oxopyrrolidine-3-carboxylic acid scaffold makes this molecule a highly attractive building block for drug discovery.
Figure 2: The logical relationship between the structural features of the title compound and its desirable properties in medicinal chemistry.
The Role of the Cyclopropyl Group
The incorporation of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance drug-like properties.[14]
-
Metabolic Stability: The cyclopropyl group is resistant to metabolic oxidation by cytochrome P450 enzymes, which often target more flexible alkyl chains. This can lead to an increased in vivo half-life and improved bioavailability.[2]
-
Conformational Rigidity: The strained ring locks the N-substituent into a more defined spatial orientation. This reduction in conformational flexibility can lead to higher binding affinity and selectivity for a specific biological target by minimizing the entropic penalty upon binding.[2]
-
Potency and Selectivity: By acting as a rigid spacer, the cyclopropyl group can precisely position other functional groups to optimize interactions within a receptor's binding pocket, thereby enhancing potency and selectivity.[3]
The Pyrrolidone Scaffold's Contribution
The 5-oxopyrrolidine-3-carboxylic acid core is not merely an inert linker but an active contributor to the molecule's potential.
-
Proven Bioactivity: Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated and shown to possess promising antimicrobial and anticancer activities.[4][10][15] This suggests that the core scaffold itself may be a pharmacophore for these therapeutic areas.
-
Synthetic Handle: The carboxylic acid group serves as a versatile synthetic handle for further chemical modification. It can be readily converted into amides, esters, or other functional groups, allowing for the generation of large chemical libraries for structure-activity relationship (SAR) studies.[16][17]
Conclusion and Future Directions
1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid represents a strategically designed building block that marries the metabolic robustness and conformational benefits of the cyclopropyl group with the proven biological relevance of the pyrrolidone scaffold. Its straightforward and efficient synthesis makes it an accessible starting point for extensive derivatization.
Future research should focus on leveraging the carboxylic acid functionality to explore a diverse chemical space. Synthesizing amide libraries by coupling this acid with various amines could yield novel compounds with potent and selective activity against bacterial or cancer cell lines. The insights gained from such studies will further elucidate the therapeutic potential of this promising molecular architecture and pave the way for the development of next-generation therapeutic agents.
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Itaconic Acid
Cyclopropylamine
Michael Adduct (Intermediate)
N-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid
